

physical properties of 3-Methoxy-2-butanol stereoisomers.

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Compound of Interest

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An In-depth Technical Guide to the Physical Properties of **3-Methoxy-2-butanol** Stereoisomers
For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-2-butanol is a chiral organic compound possessing two stereocenters, which gives rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The spatial arrangement of the hydroxyl and methoxy groups significantly influences the molecule's physical and chemical properties. This technical guide provides a comprehensive overview of the known physical properties of these stereoisomers, details relevant experimental protocols for their synthesis, separation, and characterization, and illustrates key relationships and workflows through diagrammatic representations. While extensive experimental data for each individual stereoisomer is not widely available in public literature, this document consolidates the existing computed data and outlines the established methodologies for their empirical determination.

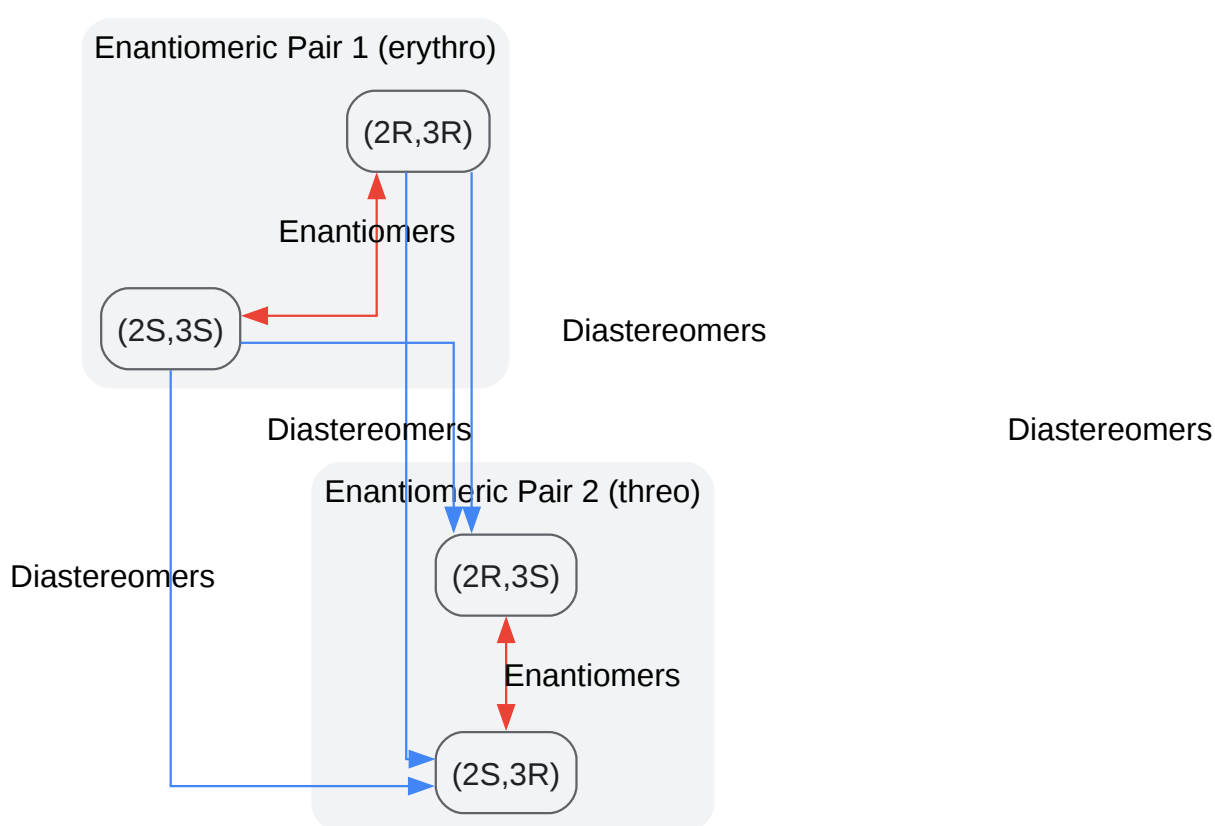
Introduction to 3-Methoxy-2-butanol Stereoisomers

The molecular structure of **3-methoxy-2-butanol** (C₅H₁₂O₂) features a four-carbon backbone with a hydroxyl group on the second carbon and a methoxy group on the third.^[1] This arrangement results in two chiral centers, leading to the existence of four possible stereoisomers.^[1] These are grouped into two pairs of enantiomers:

- (2R,3R)-3-Methoxy-2-butanol and (2S,3S)-3-Methoxy-2-butanol
- (2R,3S)-3-Methoxy-2-butanol and (2S,3R)-3-Methoxy-2-butanol

The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric. Such stereochemical differences are critical in fields like drug development, where the physiological effects of enantiomers can vary significantly.[2]

Logical Relationship of Stereoisomers



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Caption: Stereoisomeric relationships of **3-Methoxy-2-butanol**.

Physical Properties

Experimentally determined physical properties for the individual stereoisomers of **3-methoxy-2-butanol** are sparse in the literature. However, computed properties from various databases provide valuable estimates. The general properties for **3-methoxy-2-butanol** (of unspecified stereochemistry) are also included for reference.

Table 1: General and Computed Physical Properties of 3-Methoxy-2-butanol

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₂ O ₂	[1][3]
Molecular Weight	104.15 g/mol	[1][3]
Appearance	Clear liquid	[4]
Boiling Point (Joback)	427.52 K (154.37 °C)	
Freezing Point	-85 °C	[5]
XLogP3-AA (Computed)	0.3	[6]
Hydrogen Bond Donor Count	1	[6]
Hydrogen Bond Acceptor Count	2	[6]

Table 2: Computed Properties of Individual Stereoisomers

Property	(2R,3R)-3-methoxybutan-2-ol	(2R,3S)-3-methoxybutan-2-ol	Source(s)
Molecular Weight	104.15 g/mol	104.15 g/mol	[7]
Exact Mass	104.083729621 Da	104.083729621 Da	[7]
XLogP3-AA	0.3	0.3	[7]
Topological Polar Surface Area	29.5 Å ²	29.5 Å ²	[7]
Complexity	45.3	45.3	[7]

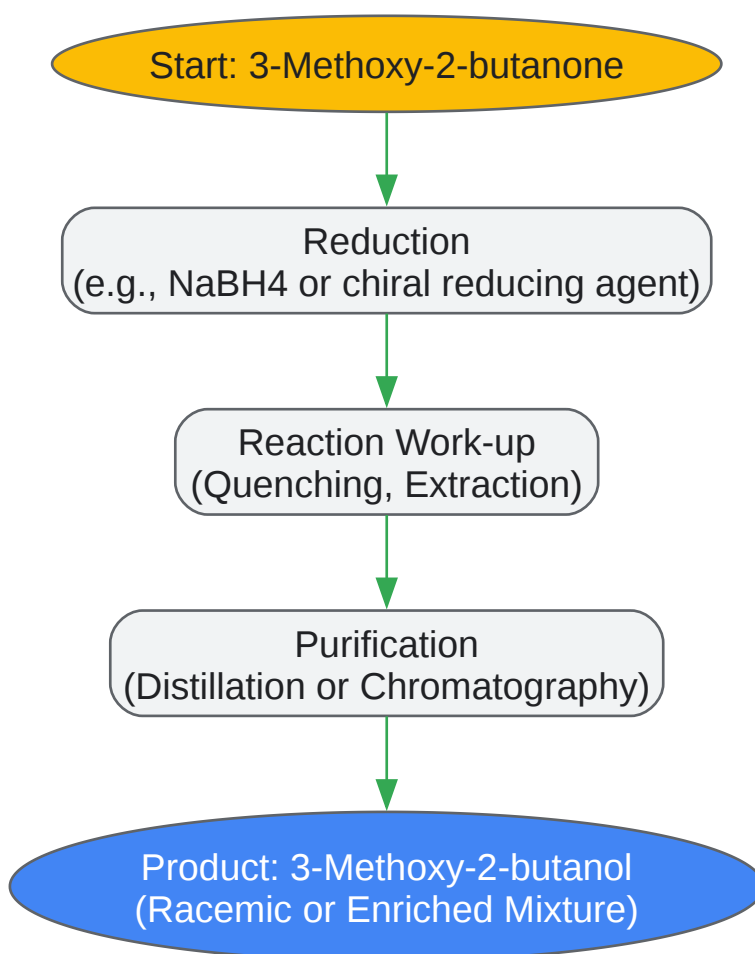
Note: Enantiomers possess identical physical properties (e.g., boiling point, density, refractive index) except for their interaction with plane-polarized light. Therefore, the values for (2S,3S) are expected to be identical to (2R,3R), and (2S,3R) identical to (2R,3S). Diastereomers have distinct physical properties.

Experimental Protocols

This section details generalized experimental methodologies for the synthesis, separation, and characterization of **3-methoxy-2-butanol** stereoisomers.

Synthesis

A common route for the synthesis of **3-methoxy-2-butanol** is the reduction of 3-methoxy-2-butanone. Stereoselective synthesis would require the use of chiral reducing agents or catalysts to favor the formation of specific stereoisomers.



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Caption: General synthesis workflow for **3-Methoxy-2-butanol**.

Protocol: Reduction of 3-methoxy-2-butanone

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-methoxy-2-butanone in a suitable solvent such as methanol or ethanol.
- **Cooling:** Cool the solution in an ice bath to 0-5 °C.
- **Addition of Reducing Agent:** Slowly add a reducing agent (e.g., sodium borohydride, NaBH₄) portion-wise to the stirred solution. For stereoselective reduction, a chiral hydride reagent would be employed.
- **Reaction:** Allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
- **Quenching:** After completion, cautiously quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize excess reducing agent.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
- **Washing & Drying:** Wash the combined organic layers with brine, then dry over an anhydrous salt like magnesium sulfate (MgSO₄).
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield **3-methoxy-2-butanol**.

Chiral Separation

The separation of enantiomers (a process known as resolution) is necessary to obtain pure stereoisomers. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and common technique for this purpose.^{[2][8]}

Protocol: Enantiomeric Separation by Chiral HPLC

- System Preparation: Use an HPLC system equipped with a chiral column (e.g., polysaccharide-based CSPs like Chiralpak or Chiralcel).[9]
- Mobile Phase: Prepare a mobile phase, typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol). The exact ratio must be optimized for the specific column and analytes.[9]
- Sample Preparation: Dissolve a small amount of the **3-methoxy-2-butanol** mixture in the mobile phase.
- Injection: Inject the sample onto the column.
- Elution: Run the separation under isocratic conditions at a constant flow rate. The enantiomers will interact differently with the chiral stationary phase, leading to different retention times.
- Detection: Monitor the elution using a suitable detector, such as a UV detector or a refractive index detector. A polarimeter detector can be used in-line to determine the sign of rotation for each separated enantiomer.
- Analysis: The resulting chromatogram will show two distinct peaks corresponding to the two enantiomers, allowing for their identification and quantification.

Physical Property Determination

This method is suitable for small quantities of liquid.[10][11]

- Preparation: Place a few milliliters of the purified liquid stereoisomer into a fusion tube. Invert a capillary tube (sealed at one end) and place it into the fusion tube.[12]
- Heating: Attach the fusion tube to a thermometer and heat it in a Thiele tube or an oil bath. Heat the apparatus slowly and uniformly.[12][13]
- Observation: Observe the capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary is the approximate boiling point.[11][12]

- **Measurement:** Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid begins to enter the capillary tube is the precise boiling point of the liquid at the recorded atmospheric pressure.[\[11\]](#)[\[13\]](#)

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter.[\[14\]](#)[\[15\]](#)

Protocol: Measurement using a Polarimeter

- **Sample Preparation:** Prepare a solution of the pure stereoisomer of known concentration (c, in g/mL) using a suitable achiral solvent.
- **Blank Measurement:** Fill the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent and zero the instrument.
- **Sample Measurement:** Rinse and fill the cell with the prepared sample solution. Place the cell in the polarimeter and measure the observed optical rotation (α). The measurement is typically performed at a standard temperature (e.g., 25 °C) and wavelength (e.g., the sodium D-line at 589 nm).[\[14\]](#)
- **Calculation:** Calculate the specific rotation $[\alpha]$ using Biot's law:[\[15\]](#)
 - $[\alpha] = \alpha / (l \times c)$
- **Reporting:** The specific rotation is reported with the temperature and wavelength used, for example, $[\alpha]^{25}_D$. A positive value (+) indicates dextrorotation (clockwise), while a negative value (-) indicates levorotation (counter-clockwise).[\[14\]](#)

Conclusion

The four stereoisomers of **3-methoxy-2-butanol** present distinct three-dimensional structures that are of significant interest in stereoselective synthesis and pharmaceutical research. While a comprehensive set of experimentally verified physical properties for each isomer is not readily available, this guide provides the foundational knowledge based on computed data and established analytical protocols. The methodologies for synthesis, chiral separation, and characterization outlined herein provide a framework for researchers to empirically determine these properties and to work with stereochemically pure samples of **3-methoxy-2-butanol**.

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